molecular formula C10H13N5O3 B2946175 [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester CAS No. 2034235-81-7

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester

Cat. No.: B2946175
CAS No.: 2034235-81-7
M. Wt: 251.246
InChI Key: BPSTUZSIZHXXHF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Key structural attributes include:

  • 7-Hydroxy group: Introduces acidity and influences solubility.
  • 5-Methyl substituent: Modifies steric and electronic properties.

This compound’s synthesis likely involves cyclization of substituted triazole and pyrimidine precursors, followed by esterification, as seen in analogous protocols .

Properties

IUPAC Name

ethyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-3-18-7(16)4-6-5(2)12-10-13-9(11)14-15(10)8(6)17/h3-4H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSTUZSIZHXXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N=C(NN2C1=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrimidine core. This is followed by functional group modifications to introduce the acetic acid, amino, hydroxy, and ethyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Functionalization of the 2-Amino Group

The 2-amino group undergoes nucleophilic reactions, enabling derivatization:

Acylation

  • Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Conditions : Pyridine or DIPEA in CH₂Cl₂ at RT .

  • Product : 2-Acetamido or 2-benzamido derivatives (e.g., 18 , 19 in ).

Carbamoylation

  • Reagents : Isocyanates or carbamoyl chlorides

  • Conditions : DMF, 60°C

  • Application : Introduces urea/thiourea moieties for biological activity modulation .

Reactivity of the 7-Hydroxy Group

The 7-hydroxy group participates in etherification and substitution:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Conditions : K₂CO₃, DMF, 80°C

  • Product : 7-Methoxy or 7-benzyloxy derivatives .

Protection/Deprotection

  • Protection : Trimethylsilyl (TMS) groups using hexamethyldisilazane (HMDS) .

  • Deprotection : Mild acidic hydrolysis (e.g., HCl/MeOH) .

Ester Hydrolysis and Carboxylic Acid Derivatives

The 6-acetic acid ethyl ester undergoes hydrolysis to yield the free carboxylic acid, enabling further coupling:

Reaction Conditions Product Yield Reference
Ester Hydrolysis NaOH (2M), EtOH/H₂O, reflux6-Carboxylic acid85–92%
Amide Formation EDCl/HOBt, DIPEA, RT6-Carboxamide derivatives (e.g., 15 , 24 )70–78%

Halogenation

  • Chlorination : POCl₃/PCl₃ at 80°C replaces the 7-hydroxy group with chlorine .

  • Bromination : NBS in CCl₄ introduces bromine at C-5 or C-7 .

Cross-Coupling Reactions

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, DME/H₂O, 80°C .

  • Sonogashira Coupling : CuI, Pd(PPh₃)₂Cl₂, alkyne derivatives .

Key Synthetic Intermediates

Intermediate Structure Role Reference
Ethyl 5-methyl-7-oxo- triazolo[1,5-a]pyrimidine-2-carboxylateCore scaffold with ketone for further reduction/oxidation
5-Methyl-7-hydroxy- triazolo[1,5-a]pyrimidineBase structure for functionalization

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It may exhibit therapeutic effects, such as antimicrobial or anticancer activity, warranting further investigation.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties
Compound Name Substituents Key Physicochemical Differences References
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-fluorophenyl)-5-methyl-, methyl ester 7-(4-Fluorophenyl), methyl ester Higher lipophilicity (fluorophenyl group)
5-Amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters 5-Amino, 7-phenyl Reduced acidity (no 7-hydroxy group)
2-Amino-6-(3-chlorobenzyl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 6-(3-Chlorobenzyl), 5-ethyl, ketone at C7 Enhanced steric bulk (chlorobenzyl group)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (natural product) 7-Hydroxy, no ester or acetic acid chain Lower logP (absence of ethyl ester)

Key Observations :

  • Ethyl ester vs. methyl ester : The target compound’s ethyl ester may improve metabolic stability compared to methyl esters, which are more prone to hydrolysis .
  • 5-Methyl group : Similar to 5-ethyl in ’s compound, the methyl group balances steric effects without significantly altering electronic properties.

Key Observations :

  • Chlorination (e.g., POCl3) is efficient for introducing reactive groups but requires careful handling .
  • Multi-component reactions (e.g., ) enable diversification but may require optimization for specific substituents .

Key Observations :

  • The target compound’s 2-amino and 7-hydroxy groups may confer hydrogen-bonding interactions with biological targets, similar to carboxamide derivatives .
  • Chloro-substituted analogs exhibit high potency in antimalarial assays, suggesting that electron-withdrawing groups enhance activity .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in the fields of oncology and virology. This article focuses on the biological activity of the compound [1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester, exploring its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions. Recent studies have reported efficient one-step synthesis methods that yield high purity and yield of the target compounds. For instance, the compound can be synthesized through a reaction involving 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine intermediates and various acetic acid derivatives under controlled conditions to optimize yield and minimize side products .

Anticancer Activity

Recent research has highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. In vitro studies have demonstrated that these compounds exhibit moderate to potent antiproliferative effects against various cancer cell lines. For example:

  • Compound H12 : Showed IC50 values of 9.47 μM against MGC-803 cells and 13.1 μM against MCF-7 cells. It induced apoptosis and G2/M phase arrest by inhibiting the ERK signaling pathway .
  • Compound 19 : Displayed IC50 values of 12.3 μM against Bel-7402 and 6.1 μM against HT-1080 cell lines .

These findings suggest that modifications at specific positions (C-5, C-6, C-7) can enhance the anticancer activity of these compounds.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies indicate that certain derivatives can disrupt RNA-dependent RNA polymerase interactions in influenza viruses. Specifically:

  • Inhibition of PA-PB1 Interaction : Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrated significant inhibition of PA-PB1 heterodimerization at non-toxic concentrations .

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is attributed to their ability to interact with various molecular targets:

  • ERK Signaling Pathway : Inhibition of this pathway leads to reduced phosphorylation levels of key proteins involved in cell proliferation and survival.
  • Tubulin Polymerization : Some derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for mitosis .

Study 1: Anticancer Efficacy

In a comparative study involving multiple derivatives of [1,2,4]triazolo[1,5-a]pyrimidines:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
19Bel-740212.3
19HT-10806.1

This table illustrates the varying degrees of efficacy against different cancer cell lines.

Study 2: Antiviral Activity

In another study focusing on antiviral properties:

CompoundTargetIC50 (μM)
TZP Derivative 3PA-PB1 Binding<10
TZP Derivative 4Influenza Virus<20

These results confirm the potential application of these compounds as antiviral agents.

Q & A

Q. What are the established synthetic protocols for [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, and how do they apply to this compound?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving 3-amino-1,2,4-triazole derivatives and β-dicarbonyl equivalents. For example, a general procedure involves refluxing aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours, followed by filtration and recrystallization . Modifications include using catalysts like TMDP (tetramethylenediphosphonic acid) in water-ethanol mixtures to improve yields and reduce reaction times . Key parameters to optimize include solvent polarity, catalyst loading, and reflux duration.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., Bruker Avance 400 MHz) confirm substituent positions and hydrogen bonding patterns, such as the amino group’s interaction with triazole ring nitrogens .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic unit cell analysis) reveals planarity of the fused-ring system and bond angles (e.g., methylene unit angle: 111.33°) .
  • Microanalysis : Elemental analysis (e.g., Perkin-Elmer 240-B) verifies stoichiometry .

Q. What are the common reactivity patterns of the ethyl ester and hydroxyl groups in this compound?

Methodological Answer: The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, while the hydroxyl group participates in hydrogen bonding and may be functionalized via alkylation or acylation. For example, refluxing with aqueous NaOH selectively cleaves the ester, whereas protecting groups (e.g., acetyl) are required to modify the hydroxyl group without disrupting the triazole ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., ICReDD’s workflow) can predict optimal reaction conditions, such as solvent effects and transition states. These methods reduce trial-and-error experimentation by identifying energy minima for intermediates and guiding catalyst selection . For instance, computational modeling of the cyclocondensation reaction between aminotriazole and β-ketoesters can prioritize solvents with high polarity indices to enhance yields .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at positions 5, 6, and 7 of the triazolopyrimidine core. For example:

  • Methyl Group at Position 5 : Enhances planarity and π-stacking interactions with biological targets .
  • Hydroxyl Group at Position 7 : Increases hydrogen-bonding potential, critical for antiviral activity .
  • Ethyl Ester at Position 6 : Modulates lipophilicity, affecting membrane permeability .
    Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with molecular docking simulations to rationalize observed activities .

Q. How can contradictory data on reaction yields or biological efficacy be resolved?

Methodological Answer: Contradictions often arise from differences in reaction conditions or assay protocols. Resolving them involves:

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., TMDP catalyst vs. uncatalyzed reactions) .
  • Data Triangulation : Cross-validate NMR, HPLC, and crystallographic data to confirm compound purity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., solvent ratio) that significantly impact outcomes .

Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Scale-up requires balancing reaction kinetics and thermodynamics:

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during cyclocondensation .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported TMDP) enhance recyclability and reduce waste .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation and adjust parameters in real time .

Data Contradiction and Resolution Example

Case Study : Conflicting reports on the antiviral efficacy of analogous triazolopyrimidines.

  • Hypothesis : Variability in ester hydrolysis rates under assay conditions.
  • Resolution :
    • Synthesize analogs with stabilized ester groups (e.g., tert-butyl esters).
    • Compare bioactivity in cell cultures with/without esterase inhibitors.
    • Validate via LC-MS to quantify hydrolysis products .

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